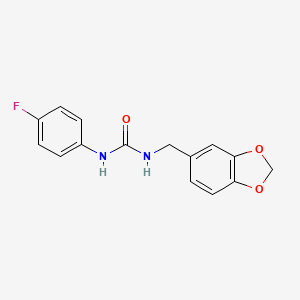

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea

Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea is a urea derivative characterized by two distinct aromatic substituents: a 1,3-benzodioxole group (a methylenedioxy-substituted benzene) and a 4-fluorophenyl moiety. The benzodioxole group is notable for its electron-rich aromatic system, which enhances π-π interactions in biological systems, while the fluorine atom on the phenyl ring contributes to metabolic stability and bioavailability through its electronegativity and lipophilicity .

This compound is structurally related to pharmaceuticals and agrochemicals, as urea derivatives are widely exploited for their hydrogen-bonding capabilities and ability to interact with enzyme active sites.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDFVDLGCJKWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea, identified by its CAS number 435345-36-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 274.31 g/mol. The compound features a benzodioxole moiety, which is known for its pharmacological properties, combined with a fluorophenyl group that may enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole derivatives with fluorinated phenyl isocyanates. Various synthetic routes have been explored to optimize yield and purity while ensuring the retention of biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types. For instance, it has shown to induce apoptosis in human pancreatic cancer cells by targeting specific signaling pathways involved in cell survival and growth .

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In a study comparing various synthesized compounds, it was found that derivatives of benzodioxole exhibited greater anti-inflammatory effects than curcumin, a well-known natural anti-inflammatory agent . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

In antimicrobial assays, this compound demonstrated efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzodioxole and fluorophenyl rings significantly influence the biological activity of the compound. For example:

- Substitution on the benzodioxole ring : Varying substituents can enhance or diminish anti-cancer activity.

- Fluorine atom positioning : The position of the fluorine atom on the phenyl ring has been correlated with increased potency against specific cancer cell lines .

Case Study 1: Anticancer Efficacy

In a controlled study involving human pancreatic cancer xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that the compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This was demonstrated through ELISA assays measuring cytokine levels in treated cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers . The fluorophenyl group enhances the compound's potency by improving its interaction with biological targets.

Inhibition of Enzymatic Activity

This compound has been shown to inhibit specific enzymes that are crucial for tumor growth and metastasis. For example, studies have highlighted its role as an inhibitor of protein kinases, which are often overexpressed in cancerous tissues . Such inhibition can lead to reduced tumor growth and improved patient outcomes.

Pharmacology

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research suggests that this compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Its structural features contribute to its ability to disrupt bacterial membranes or inhibit vital metabolic pathways, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the benzodioxole moiety is crucial for its anticancer and antimicrobial activities, while modifications to the fluorophenyl group can enhance selectivity and potency against specific targets .

Table 1: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its dual aromatic substitution (benzodioxole and fluorophenyl). Below is a comparative analysis with other urea derivatives:

Table 1: Structural and Functional Comparison

Functional Implications of Substituents

- Benzodioxole vs. Simple Phenyl Groups : The benzodioxole group in the target compound may improve binding to serotonin or dopamine receptors compared to simpler phenyl groups in fluometuron or daimuron, which lack electron-donating substituents .

- Fluorine Substitution: The 4-fluorophenyl group is shared with pimavanserin, a known antipsychotic.

- Sulfonate and Sulfonyloxy Groups : Compounds in –5 feature sulfonate esters, which are often prodrug moieties designed to improve solubility or enable targeted release .

Physicochemical Properties

- Lipophilicity : The benzodioxole group (logP ~2.5) and fluorine atom (logP ~0.14) balance the compound’s solubility and membrane permeability, contrasting with highly lipophilic agrochemicals like fluometuron (logP ~2.8) .

- Metabolic Stability : Fluorine and benzodioxole may reduce CYP450-mediated oxidation, as seen in pimavanserin’s design .

Research and Patent Landscape

- Safety Profile : Safety data for the benzodioxole-fluorophenyl scaffold () emphasize standard handling precautions for aromatic amines, including skin/eye protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.